2-(2-Amino-5-bromobenzoyl)-5-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

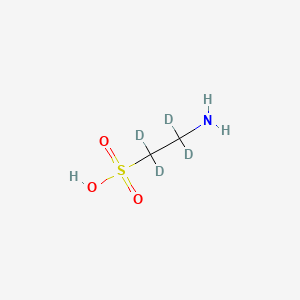

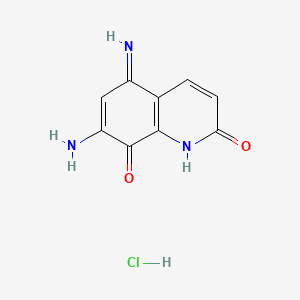

“2-(2-Amino-5-bromobenzoyl)-5-methylpyridine” is a chemical compound with the molecular formula C12H9BrN2O . It has an average mass of 277.117 Da and a monoisotopic mass of 275.989807 Da . This compound is also known by other names such as “(2-Amino-5-bromophenyl)(2-pyridinyl)methanone” and "(2-amino-5-bromo-phenyl)-(2-pyridyl)methanone" .

Molecular Structure Analysis

The molecular structure of “2-(2-Amino-5-bromobenzoyl)-5-methylpyridine” consists of a pyridine ring attached to a bromobenzoyl group with an amino group . The exact 3D structure might need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Physical And Chemical Properties Analysis

The compound “2-(2-Amino-5-bromobenzoyl)-5-methylpyridine” has a density of 1.5±0.1 g/cm3, a boiling point of 451.2±40.0 °C at 760 mmHg, and a flash point of 226.7±27.3 °C . It also has a molar refractivity of 66.1±0.3 cm3, and a polar surface area of 56 Å2 .

Applications De Recherche Scientifique

Synthetic Procedures and Biological Interest

- Benzazoles and their derivatives, including compounds with guanidine moieties like 2-aminobenzimidazole, have been of interest due to their diverse biological activities, such as cytotoxic effects and inhibition of cell proliferation via angiogenesis and apoptosis. Synthetic chemists have been developing new procedures to access these compounds for potential therapeutic applications (Rosales-Hernández et al., 2022).

Aminopyridines in Medicinal Chemistry

- Aminopyridines, including 2-aminopyridine derivatives, have been extensively studied for their interesting biological activities. They have been explored for their potential in synthesizing new compounds with high bioactivity and lesser toxicity. This exploration is crucial for developing newer compounds that could offer significant benefits in medicinal chemistry (Orie et al., 2021).

Metal Complexes and Coordination Chemistry

- The study of metal complexes, including those with N-donor ligands such as 2-aminopyridine, contributes to understanding the structures and potential applications of these complexes in various fields. Such studies can help in designing target molecules with specific structural and functional properties (Öztürkkan & Necefoğlu, 2022).

Novel Psychoactive Substances and Public Health

- The emergence of new psychoactive substances (NPS) poses significant challenges to public health. Studies on compounds like 5-(2-aminopropyl)indole highlight the need for continuous research, effective legislation, and community alertness to address the health risks associated with NPS (Katselou et al., 2015).

Environmental and Health Implications of Brominated Compounds

- Research on novel brominated flame retardants (NBFRs) and their occurrence in various environments underscores the importance of monitoring these compounds due to their potential health risks. This research connects to the broader field of studying brominated and related compounds for their environmental fate and toxicological profiles (Zuiderveen et al., 2020).

Safety And Hazards

The compound “2-(2-Amino-5-bromobenzoyl)-5-methylpyridine” is classified as having acute toxicity both orally and dermally . It can cause skin and eye irritation and may cause respiratory irritation . Therefore, it’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to use it only outdoors or in a well-ventilated area .

Orientations Futures

The future directions for “2-(2-Amino-5-bromobenzoyl)-5-methylpyridine” could involve further exploration of its potential biological activities. For instance, related compounds have shown promising antitrypanosomal and antiplasmodial activities , suggesting potential applications in the treatment of diseases like sleeping sickness and malaria.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 2-(2-Amino-5-bromobenzoyl)-5-methylpyridine involves the reaction of 2-amino-5-bromobenzoic acid with 2-acetyl-5-methylpyridine in the presence of a coupling agent.", "Starting Materials": [ "2-amino-5-bromobenzoic acid", "2-acetyl-5-methylpyridine", "coupling agent" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-bromobenzoic acid (1.0 equiv.) and 2-acetyl-5-methylpyridine (1.2 equiv.) in a suitable solvent such as DMF or DMSO.", "Step 2: Add the coupling agent (1.2 equiv.) to the reaction mixture and stir the solution at room temperature for 12-24 hours.", "Step 3: Purify the resulting product by column chromatography using a suitable eluent such as ethyl acetate/hexanes or methanol/chloroform.", "Step 4: Recrystallize the purified product from a suitable solvent such as ethanol or methanol to obtain the final compound 2-(2-Amino-5-bromobenzoyl)-5-methylpyridine." ] } | |

Numéro CAS |

1798043-23-8 |

Nom du produit |

2-(2-Amino-5-bromobenzoyl)-5-methylpyridine |

Formule moléculaire |

C13H11BrN2O |

Poids moléculaire |

291.148 |

Nom IUPAC |

(2-amino-5-bromophenyl)-(5-methylpyridin-2-yl)methanone |

InChI |

InChI=1S/C13H11BrN2O/c1-8-2-5-12(16-7-8)13(17)10-6-9(14)3-4-11(10)15/h2-7H,15H2,1H3 |

Clé InChI |

RDBQCIVBLOONNI-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N |

Synonymes |

2-Amino-5-bromophenyl 3-Methyl-2-pyridyl Ketone; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Azidoacetyl)amino]-2-deoxy-D-glucose](/img/structure/B583191.png)

![(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene](/img/structure/B583193.png)

![5-Oxo-DL-proline-[d5]](/img/structure/B583199.png)